Silanediamine, N,N'-dibutyl-1,1-dimethyl-

Description

Historical Context of Silanediamine Research and Development

The exploration of organosilicon compounds dates back to the 19th century, with the synthesis of tetraethylsilane (B1293383) by Charles Friedel and James Crafts in 1863 marking a significant milestone. chemicalbook.com However, it was the pioneering work of Frederic Kipping in the early 20th century that laid the groundwork for the systematic study of these compounds, including those containing silicon-nitrogen bonds. wikipedia.org The development of diaminosilanes as a distinct class of compounds gained momentum with the broader expansion of organosilicon chemistry, driven by the quest for new polymers and precursors for advanced materials. The direct synthesis of chlorosilanes, a key industrial process, provided the necessary building blocks for the preparation of a wide range of organosilicon derivatives, including aminosilanes. chemicalbook.com The inclusion of Silanediamine, N,N'-dibutyl-1,1-dimethyl- in the Toxic Substances Control Act (TSCA) Chemical Substance Inventory indicates its presence and use in industrial applications, underscoring its relevance beyond academic research. epa.gov

Significance of Si-N Bond Systems in Contemporary Chemical Science

The silicon-nitrogen (Si-N) bond is a fundamental linkage in both inorganic and organometallic chemistry, possessing a unique combination of strength and reactivity. This bond is more polar than the analogous carbon-nitrogen bond due to the lower electronegativity of silicon compared to carbon. This polarity influences the chemical behavior of aminosilanes, making the silicon atom susceptible to nucleophilic attack and the N-H protons more acidic.

The Si-N bond is a key component in the synthesis of a variety of materials, including polymers, ceramics, and coatings. Polysilazanes, which are polymers with a repeating Si-N backbone, are notable for their thermal stability and their role as precursors to silicon nitride ceramics. wiley-vch.de Furthermore, the reactivity of the Si-N bond is harnessed in organic synthesis, where aminosilanes are used as protecting groups, reagents, and catalysts. The ability to readily form and cleave the Si-N bond under specific conditions makes it a valuable tool for chemists.

Classification and Structural Features of N,N'-Dibutyl-1,1-dimethylsilanediamine within the Diaminosilane Family

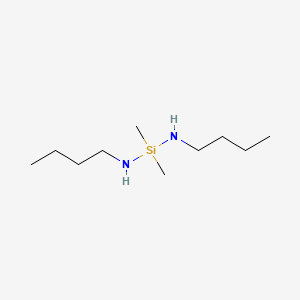

N,N'-Dibutyl-1,1-dimethylsilanediamine belongs to the family of diaminosilanes, which are characterized by a central silicon atom bonded to two nitrogen atoms. Within this family, it can be further classified as a secondary diaminosilane, as each nitrogen atom is bonded to one hydrogen atom and one butyl group. The "1,1-dimethyl-" prefix indicates that two methyl groups are also attached to the silicon atom.

Research Trajectories and Academic Relevance of the Compound Class

Research involving diaminosilanes like N,N'-dibutyl-1,1-dimethylsilanediamine is often directed towards their application as monomers and cross-linking agents in the synthesis of silicon-containing polymers. The two N-H bonds provide reactive sites for further chemical transformations, allowing for the construction of larger and more complex molecular architectures.

A significant area of academic interest is the use of diaminosilanes as ligands for metal complexes. The nitrogen atoms can coordinate to metal centers, and the properties of the resulting complexes can be fine-tuned by varying the substituents on the silicon and nitrogen atoms. These metal complexes are investigated for their potential as catalysts in various organic reactions.

Furthermore, the reactivity of the Si-N bond itself is a subject of ongoing study. Research into the insertion of molecules like carbon dioxide into the Si-N bond opens up possibilities for new chemical transformations and the synthesis of novel organosilicon compounds. researchgate.net The study of the metallation of aminosilanes, including their reactions with lithium reagents, provides insights into their acidity and the formation of synthetically useful lithiated intermediates.

Compound Data

| Property | Value | Source |

| Molecular Formula | C10H26N2Si | |

| Molecular Weight | 202.41 g/mol | |

| CAS Number | 6026-43-3 | wikipedia.org |

| Boiling Point | 86-88 °C @ 11 Torr | wikipedia.org |

| Density | 0.819 ± 0.06 g/cm³ (Predicted) | wikipedia.org |

| Flash Point | 85.8 °C (Predicted) | wikipedia.org |

Spectroscopic Data (Predicted/General) Detailed experimental spectroscopic data for N,N'-dibutyl-1,1-dimethylsilanediamine is not widely available in the public domain. However, based on its structure, the following characteristic signals would be expected:

¹H NMR: Signals corresponding to the protons of the butyl groups (CH₃, CH₂, CH₂), the methyl groups attached to silicon, and the N-H protons. The chemical shifts would be indicative of their respective chemical environments.

¹³C NMR: Resonances for the carbon atoms of the butyl and methyl groups.

IR Spectroscopy: Characteristic absorption bands for N-H stretching, C-H stretching, and Si-C stretching vibrations.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of butyl and methyl groups.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[butylamino(dimethyl)silyl]butan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N2Si/c1-5-7-9-11-13(3,4)12-10-8-6-2/h11-12H,5-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOYBHDHQCOROOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN[Si](C)(C)NCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H26N2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064087 | |

| Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6026-43-3 | |

| Record name | N,N′-Dibutyl-1,1-dimethylsilanediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6026-43-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006026433 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silanediamine, N,N'-dibutyl-1,1-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-dibutyl-1,1-dimethylsilanediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for N,n Dibutyl 1,1 Dimethylsilanediamine and Its Analogs

Direct Amination Strategies for Silane (B1218182) Precursors

The most conventional and straightforward method for synthesizing N,N'-dibutyl-1,1-dimethylsilanediamine involves the direct reaction of a suitable silane precursor with n-butylamine. This approach, while robust, requires careful control over stoichiometry and reaction conditions to ensure high yields and purity.

Reactant Precursor Selection and Stoichiometric Considerations

The primary precursor for this synthesis is dichlorodimethylsilane (B41323), selected for its commercial availability and the reactivity of its silicon-chlorine bonds. The other key reactant is n-butylamine, which acts as the nucleophile.

The stoichiometry of the reaction is critical. Theoretically, two equivalents of n-butylamine are required for every one equivalent of dichlorodimethylsilane. One equivalent acts as the nucleophile to displace the first chlorine atom, and the second equivalent displaces the second chlorine atom. However, the reaction generates two equivalents of hydrogen chloride (HCl) as a byproduct. This HCl readily reacts with the basic n-butylamine to form n-butylammonium chloride. Therefore, to drive the reaction to completion and neutralize the HCl formed, a total of four equivalents of n-butylamine are often used in practice. Alternatively, a non-nucleophilic base, such as triethylamine, can be added as an HCl scavenger, in which case only two equivalents of n-butylamine are needed.

The choice of solvent also plays a significant role. Non-polar, aprotic solvents like hexane, toluene, or diethyl ether are typically employed to facilitate the reaction and the subsequent separation of the ammonium (B1175870) salt precipitate.

Reaction Conditions and Optimization Protocols

The amination of dichlorodimethylsilane is typically carried out at low temperatures, often starting at 0°C, to control the exothermicity of the reaction. The n-butylamine is usually added dropwise to a solution of dichlorodimethylsilane in the chosen solvent. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete conversion.

Optimization of the reaction involves a careful balance of several parameters to maximize the yield and purity of the desired N,N'-dibutyl-1,1-dimethylsilanediamine. Key variables include the reaction temperature, the rate of addition of the amine, the stirring speed, and the choice of solvent and base. Post-reaction workup typically involves filtration to remove the precipitated ammonium chloride salt, followed by distillation of the filtrate under reduced pressure to isolate the pure product.

Table 1: Illustrative Reaction Parameters for the Synthesis of N,N'-Dibutyl-1,1-dimethylsilanediamine via Direct Amination

| Parameter | Condition | Rationale |

| Silane Precursor | Dichlorodimethylsilane | Commercially available and reactive. |

| Amine | n-Butylamine | Nucleophile for Si-N bond formation. |

| Stoichiometry | 1:4 (Dichlorodimethylsilane:n-Butylamine) | Two equivalents of amine act as nucleophiles, and two as HCl scavengers. |

| Solvent | Toluene | Inert solvent, facilitates separation of the byproduct. |

| Temperature | 0°C to Room Temperature | Controls the exothermicity of the reaction. |

| Reaction Time | 4-6 hours | Ensures complete reaction. |

| Workup | Filtration and Distillation | Removes salt byproduct and purifies the product. |

Catalytic Dehydrocoupling Approaches

Catalytic dehydrocoupling represents a more atom-economical and elegant approach to the formation of Si-N bonds. This method involves the reaction of a hydrosilane with an amine, releasing dihydrogen (H₂) as the only byproduct. This clean reaction profile has spurred significant research into the development of effective catalysts.

Transition Metal-Catalyzed Si-N Bond Formation

A wide range of transition metal complexes have been shown to catalyze the dehydrocoupling of silanes and amines. These catalysts facilitate the formation of the Si-N bond by activating the Si-H and N-H bonds.

The activity and selectivity of transition metal catalysts in dehydrocoupling reactions are profoundly influenced by the ligand environment around the metal center. The design of ligands is therefore a crucial aspect of catalyst development. For instance, bulky ligands can prevent the formation of polymeric side products by sterically hindering multiple coupling events. The electronic properties of the ligands also play a critical role; electron-donating ligands can increase the electron density on the metal center, which can affect its reactivity in the catalytic cycle.

Examples of successful ligand frameworks include phosphines, N-heterocyclic carbenes (NHCs), and cyclopentadienyl (B1206354) anions. For instance, iridium complexes bearing a combination of phosphine (B1218219) and triflate ligands have demonstrated high activity in the dehydrocoupling of secondary amines with tertiary silanes. nih.govacs.org Similarly, magnesium-based catalysts, such as magnesocenophanes, have been developed for the cross-dehydrocoupling of various amines and silanes. researchgate.net

The active catalyst species is often generated in situ from a pre-catalyst. Understanding the speciation of the catalyst under reaction conditions is essential for optimizing the catalytic system.

Table 2: Comparison of Iridium Catalysts in the Dehydrocoupling of Pyrrolidine and HSiMe₂Ph

| Catalyst (1 mol%) | Ancillary Ligands | Conversion (3h, rt) | Reference |

| [Ir(H)(Cl)(κ²-NSiMQ)(PⁱPr₃)] | Cl, PⁱPr₃ | - | nih.govacs.org |

| [Ir(H)(OTf)(κ²-NSiMQ)(PⁱPr₃)] | OTf, PⁱPr₃ | - | nih.govacs.org |

| [Ir(H)(Cl)(κ²-NSiMQ)(PCy₃)] | Cl, PCy₃ | - | nih.govacs.org |

| [Ir(H)(OTf)(κ²-NSiMQ)(PCy₃)] | OTf, PCy₃ | 92% | nih.govacs.org |

NSiMQ represents the {8-methylquinoline-2-yloxy}dimethylsilyl ligand.

The mechanism of transition metal-catalyzed dehydrocoupling can vary depending on the metal and the specific catalytic system. Two primary mechanistic pathways are generally considered: oxidative addition/reductive elimination and σ-bond metathesis.

For late transition metals like palladium and iridium, the catalytic cycle often proceeds via an oxidative addition/reductive elimination pathway. pbworks.com This involves the oxidative addition of the Si-H bond of the silane to the metal center, followed by reaction with the amine and subsequent reductive elimination of the aminosilane (B1250345) product, regenerating the active catalyst.

For early transition metals (e.g., from Group 4 like titanium and zirconium) and some main group elements, a σ-bond metathesis mechanism is more common. pbworks.com This pathway involves a four-centered transition state where the Si-H and M-N (metal-amide) bonds are broken and formed in a concerted manner, without a change in the formal oxidation state of the metal.

Recent studies have also explored the use of copper catalysts for Si-N bond formation. researchgate.net Mechanistic investigations of copper-catalyzed systems are ongoing, with some evidence pointing towards the involvement of copper-silanolate or copper-amide intermediates. rsc.org

Main Group Metal Catalysis in Silane-Diamine Coupling

The formation of silicon-nitrogen (Si-N) bonds through the coupling of silanes and amines is a fundamental transformation in organosilicon chemistry. nih.gov Traditionally, this has been achieved through methods like the aminolysis of chlorosilanes, which, while effective, generates stoichiometric amounts of ammonium salt waste. rsc.org Catalytic dehydrocoupling of silanes and amines has emerged as a more atom-economical and sustainable alternative. rsc.orgrsc.org While transition metals have been extensively studied for this purpose, recent years have seen a surge in the development of main group metal catalysts for Si-N bond formation. nih.govrsc.org

Earth-Abundant Catalyst Systems

The drive towards sustainable chemistry has spurred the exploration of catalysts based on earth-abundant metals, moving away from precious and often toxic heavy metals. rsc.orgnih.govresearchgate.netprinceton.edu In the context of silane-diamine coupling, alkaline earth metals and other main group elements have proven to be effective catalysts.

Homoleptic alkaline earth hexamethyldisilazides, such as [Mg{N(SiMe₃)₂}₂]₂, [Ca{N(SiMe₃)₂}₂]₂, and [Sr{N(SiMe₃)₂}₂]₂, have been demonstrated as active pre-catalysts for the cross-dehydrocoupling of a variety of amines and silanes under mild conditions (25-60 °C). researchgate.net The catalytic activity is influenced by the metal's ionic radius, with calcium-based catalysts often exhibiting superior performance. researchgate.net For instance, the dehydrocoupling of diethylamine (B46881) with diphenylsilane (B1312307) is efficiently catalyzed by these alkaline earth metal complexes. researchgate.net

Manganese, an earth-abundant first-row transition metal, also shows significant catalytic activity. A β-diketiminate manganese hydride dimer, [(2,6-iPr₂PhBDI)Mn(μ-H)]₂, has been successfully employed to catalyze the dehydrocoupling of amines and silane (SiH₄) at ambient temperature. elsevierpure.com This catalyst facilitates the formation of aminosilane monomers from both primary and secondary amines. elsevierpure.com The proposed mechanism involves the reaction of the manganese catalyst with the amine to form a Mn-N intermediate, which then reacts with the silane to form the Si-N bond and regenerate the catalyst. elsevierpure.com

The following table summarizes representative earth-abundant catalyst systems applicable to the synthesis of N,N'-dialkyl-dialkylsilanediamine analogs.

| Catalyst Precursor | Silane | Amine | Product Type | Conditions | Catalyst Loading (mol%) | Reference |

| [Ca{N(SiMe₃)₂}₂]₂ | Diphenylsilane | Diethylamine | N,N-diethyl-1,1-diphenylsilanamine | 25-60 °C | Not specified | researchgate.net |

| ToMMgMe | Phenylsilane | n-Propylamine | N-propyl-1-phenylsilanamine | Room Temp, Benzene, 24h | 5 | rsc.org |

| [(2,6-iPr₂PhBDI)Mn(μ-H)]₂ | Silane (SiH₄) | Isopropylamine | N-isopropylsilanamine | Ambient Temp | Not specified | elsevierpure.com |

| KN(SiMe₃)₂ | Phenylsilane | Various Aldimines | N-silylated amines | 25-60 °C | 2.5 | nih.gov |

This table presents data for analogous reactions, as specific data for N,N'-dibutyl-1,1-dimethylsilanediamine was not available in the reviewed literature.

Green Chemistry Principles in Synthesis

The application of green chemistry principles is paramount in modern synthetic chemistry to minimize environmental impact. acs.orgrroij.com The synthesis of silanediamines is an area where these principles can be effectively applied.

A key principle of green chemistry is atom economy , which aims to maximize the incorporation of all materials used in the process into the final product. acs.org The dehydrocoupling of silanes and amines exemplifies this principle, as the only byproduct is hydrogen gas, in stark contrast to the salt waste generated in traditional chlorosilane aminolysis. rsc.org

The use of catalysis over stoichiometric reagents is another cornerstone of green chemistry. acs.org The catalytic systems discussed, based on earth-abundant metals like magnesium, calcium, and manganese, not only improve atom economy but also reduce the reliance on hazardous and precious metal catalysts. researchgate.netelsevierpure.com

Designing safer chemicals and processes is also crucial. acs.org The move away from corrosive and moisture-sensitive chlorosilanes towards more stable hydrosilanes enhances the inherent safety of the synthesis process. rsc.org Furthermore, developing solvent-free reaction conditions or using environmentally benign solvents are active areas of research to further align with green chemistry goals. rroij.com

Alternative Synthetic Routes and Emerging Technologies

Beyond traditional methods and the dehydrocoupling reactions detailed above, research into alternative and emerging technologies for the synthesis of aminosilanes and related compounds continues to expand.

One alternative approach is transamination , which involves the reaction of a diaminosilane with an amine. researchgate.net This method can be useful for accessing different substitution patterns on the silicon-nitrogen backbone.

Visible-light-mediated multicomponent radical cross-coupling represents an emerging technology for the synthesis of α-aminosilanes. nih.gov This photochemical approach allows for the direct coupling of organo(tristrimethylsilyl)silanes with primary and secondary amines and aldehydes under mild conditions, showcasing high functional group tolerance. nih.gov While this method has been demonstrated for α-aminosilanes, its potential extension to geminal diaminosilanes is an area for future exploration.

The development of novel catalyst systems remains a vibrant field. For example, iron(II) β-diketiminate complexes have been shown to catalyze the activation of Si-N bonds with hydroboranes, indicating the potential for new catalytic cycles in organosilicon chemistry. acs.org Cationic Si(II) and Ge(II) compounds are also emerging as a new class of main group catalysts for various transformations in organosilicon chemistry, including hydrosilylation. mdpi.com

The integration of "click chemistry" principles offers another avenue for the synthesis of silane-functionalized polymers. drexel.edu While not a direct route to the target monomer, these methods highlight the versatility of silicon chemistry in creating complex architectures.

Finally, advancements in process technology , such as modular systems for silane manufacturing, can contribute to more efficient and scalable production of silane precursors, which are the foundational building blocks for compounds like N,N'-dibutyl-1,1-dimethylsilanediamine. google.com

Spectroscopic and Structural Elucidation of N,n Dibutyl 1,1 Dimethylsilanediamine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Electronic Structure and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of diamagnetic substances such as N,N'-dibutyl-1,1-dimethylsilanediamine. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the electronic environment, connectivity, and dynamics of the molecule.

Multi-Dimensional NMR Techniques (e.g., 2D NMR, Solid-State NMR)

While one-dimensional (1D) NMR spectra (¹H, ¹³C) are fundamental, complex molecules benefit from multi-dimensional NMR techniques to resolve signal overlap and establish unambiguous structural assignments. For N,N'-dibutyl-1,1-dimethylsilanediamine, several 2D NMR experiments would be invaluable:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) coupling networks. For the butyl groups, COSY would show correlations between adjacent methylene (B1212753) (CH₂) groups and the terminal methyl (CH₃) group, confirming the butyl chain structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon nuclei. It would definitively assign the ¹H and ¹³C signals for each CH₃, CH₂, and N-H group in the molecule.

Solid-State NMR: In the solid state, molecular tumbling is restricted, leading to broad NMR signals. Solid-state NMR techniques, such as Cross-Polarization Magic-Angle Spinning (CP/MAS), can overcome this issue to provide information on the molecular structure and packing in the solid phase. For N,N'-dibutyl-1,1-dimethylsilanediamine, solid-state NMR could reveal the presence of intermolecular hydrogen bonding and conformational polymorphism.

A summary of expected ¹H and ¹³C NMR chemical shifts is presented in Table 1.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for N,N'-Dibutyl-1,1-dimethylsilanediamine

| Group | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| Si-(CH₃)₂ | 0.0 - 0.3 | -5.0 - 5.0 |

| N-H | 0.5 - 2.0 | - |

| N-CH₂- | 2.5 - 2.9 | 40.0 - 45.0 |

| -CH₂-CH₂- | 1.3 - 1.6 | 30.0 - 35.0 |

| -CH₂-CH₃ | 1.2 - 1.5 | 20.0 - 25.0 |

Analysis of Silicon-29 NMR Chemical Shifts for Bonding Characterization

Silicon-29 (²⁹Si) NMR spectroscopy is particularly informative for organosilicon compounds, as the chemical shift is highly sensitive to the electronic environment around the silicon atom. wikipedia.orgcornell.edu The ²⁹Si nucleus has a wide chemical shift range, allowing for fine discrimination of silicon environments. wikipedia.orgcornell.edu

Table 2: Expected ²⁹Si NMR Parameters

| Parameter | Expected Value | Significance |

|---|---|---|

| Chemical Shift (δ) | -30 to 0 ppm | Reflects the electronic environment of the silicon atom. |

| Coupling Constant (¹J(Si-N)) | ~15-30 Hz | Provides information on the Si-N bond character. |

Conformational Dynamics via Variable-Temperature NMR Studies

Variable-temperature (VT) NMR spectroscopy is a powerful tool for studying dynamic processes in molecules, such as conformational changes. stanford.eduwisc.edu For N,N'-dibutyl-1,1-dimethylsilanediamine, several dynamic processes could be investigated:

Rotation around Si-N bonds: At low temperatures, rotation around the Si-N bonds may be slow on the NMR timescale, potentially leading to the observation of distinct signals for different conformers. As the temperature is increased, the rotation becomes faster, causing these signals to broaden and eventually coalesce into a single time-averaged signal.

Butyl chain conformations: The flexibility of the butyl chains can also be studied. At lower temperatures, specific conformations may be "frozen out," leading to more complex spectra.

Hydrogen bonding dynamics: If intermolecular hydrogen bonds are present, VT-NMR can be used to study the exchange dynamics of the N-H protons.

By analyzing the changes in the NMR spectra as a function of temperature, thermodynamic parameters for these dynamic processes, such as the activation energy (Ea), can be determined. nist.gov

Vibrational Spectroscopy for Molecular Architecture (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are complementary and provide a detailed fingerprint of the molecular structure and bonding.

Assignment of Si-N and N-H Vibrational Modes

The vibrational spectrum of N,N'-dibutyl-1,1-dimethylsilanediamine would be characterized by specific absorption bands corresponding to the various functional groups.

N-H Vibrations: The N-H stretching vibration is typically observed in the IR spectrum as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. nih.gov The exact position and shape of this band are sensitive to hydrogen bonding. A free, non-hydrogen-bonded N-H group gives a sharper band at higher wavenumbers, while a hydrogen-bonded N-H group results in a broader band at lower wavenumbers. The N-H bending vibration is expected in the range of 1550-1650 cm⁻¹.

Si-N Vibrations: The Si-N stretching vibration is a key feature for characterizing aminosilanes. This vibration is typically observed in the IR and Raman spectra in the range of 800-1000 cm⁻¹. Its position can be influenced by the nature of the substituents on both the silicon and nitrogen atoms.

C-H and Si-C Vibrations: The spectrum would also show characteristic C-H stretching vibrations from the butyl and methyl groups around 2850-3000 cm⁻¹ and Si-C stretching vibrations in the 600-800 cm⁻¹ region.

A summary of expected key vibrational frequencies is presented in Table 3.

Table 3: Expected Key Vibrational Frequencies for N,N'-Dibutyl-1,1-dimethylsilanediamine

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3300 - 3500 | IR |

| C-H Stretch (alkyl) | 2850 - 3000 | IR, Raman |

| N-H Bend | 1550 - 1650 | IR |

| Si-N Stretch | 800 - 1000 | IR, Raman |

Elucidation of Hydrogen Bonding Interactions and Steric Effects

The presence of N-H groups in N,N'-dibutyl-1,1-dimethylsilanediamine allows for the formation of intermolecular hydrogen bonds (N-H···N). The extent of this hydrogen bonding can be effectively studied using vibrational spectroscopy.

Concentration-dependent IR studies: By recording IR spectra at different concentrations in a non-polar solvent, the presence of intermolecular hydrogen bonding can be confirmed. At high concentrations, a broad band corresponding to hydrogen-bonded N-H groups will dominate. Upon dilution, this band will decrease in intensity, while a sharper band at higher frequency, corresponding to free N-H groups, will appear and grow.

Steric Effects: The bulky butyl groups and the methyl groups on the silicon atom will exert steric hindrance, which can influence both the molecular conformation and the strength of any hydrogen bonding. This steric crowding may weaken the hydrogen bonds compared to less substituted aminosilanes, which would be reflected in a smaller shift of the N-H stretching frequency to lower wavenumbers. Raman spectroscopy can also provide complementary information, as symmetric vibrations are often more intense in Raman spectra.

Mass Spectrometry for Molecular Connectivity and Fragmentation Pathways

High-Resolution Mass Spectrometry for Isotopic Pattern Analysis

High-resolution mass spectrometry (HRMS) would provide the high-accuracy mass measurement required to confirm the elemental composition of N,N'-dibutyl-1,1-dimethylsilanediamine. The theoretical exact mass can be calculated and compared with the experimental value.

A key feature of silicon-containing compounds in mass spectrometry is their distinct isotopic pattern. Silicon has three stable isotopes: ²⁸Si (92.23% natural abundance), ²⁹Si (4.68%), and ³⁰Si (3.09%). This results in characteristic M+1 and M+2 peaks in the mass spectrum, where M is the molecular ion peak containing the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ²⁸Si). The relative intensities of these isotopic peaks, calculated from their natural abundances, provide a clear signature for the presence of a single silicon atom in the molecule.

| Isotopologue | m/z (Theoretical) | Relative Abundance (%) |

|---|---|---|

| M ([¹²C₁₀¹H₂₆¹⁴N₂²⁸Si]⁺) | 202.1865 | 100.00 |

| M+1 | 203.1899 | 16.03 |

| M+2 | 204.1932 | 4.20 |

Tandem Mass Spectrometry for Fragment Ion Analysis

Tandem mass spectrometry (MS/MS) would involve the isolation of the molecular ion or a primary fragment ion, followed by its fragmentation to produce a series of daughter ions. This technique provides detailed information about the molecule's structure and the connectivity of its atoms. For N,N'-dibutyl-1,1-dimethylsilanediamine, fragmentation is expected to occur at the weaker bonds, primarily the Si-N and C-N bonds, as well as through rearrangements.

Expected fragmentation pathways would likely involve:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atoms is a common fragmentation pathway for amines.

Si-N Bond Cleavage: The silicon-nitrogen bond is susceptible to cleavage, leading to fragments containing either the dimethylsilyl group or the butylamine (B146782) moiety.

Loss of Alkyl Groups: Fragmentation involving the loss of methyl groups from the silicon atom or butyl groups from the nitrogen atoms would be anticipated.

| m/z (Theoretical) | Plausible Fragment Structure | Fragmentation Pathway |

|---|---|---|

| 187.1629 | [M - CH₃]⁺ | Loss of a methyl radical from the silicon center |

| 145.1314 | [M - C₄H₉]⁺ | Loss of a butyl radical |

| 130.1079 | [M - C₄H₉NH]⁺ | Cleavage of an Si-N bond with hydrogen transfer |

| 100.1126 | [Si(CH₃)₂(NHC₄H₉)]⁺ | Cleavage of an Si-N bond |

| 72.0813 | [C₄H₉NH]⁺ | Cleavage of an Si-N bond with hydrogen transfer |

| 58.0657 | [Si(CH₃)₂H]⁺ | Rearrangement and cleavage |

Single Crystal X-ray Diffraction for Solid-State Structure

As of the latest literature search, a single-crystal X-ray diffraction structure for N,N'-dibutyl-1,1-dimethylsilanediamine has not been reported. Therefore, the following sections are based on the expected structural characteristics derived from related known structures of silanediamines and organosilicon compounds.

Crystallographic Parameters and Unit Cell Determination

To perform single-crystal X-ray diffraction, a suitable single crystal of the compound would need to be grown. The crystallographic parameters, including the crystal system, space group, and unit cell dimensions (a, b, c, α, β, γ), would be determined from the diffraction experiment. These parameters define the fundamental repeating unit of the crystal lattice.

Molecular Geometry, Bond Lengths, and Bond Angles at the Silicon Center

The silicon atom in N,N'-dibutyl-1,1-dimethylsilanediamine is expected to adopt a distorted tetrahedral geometry, being bonded to two nitrogen atoms and two carbon atoms of the methyl groups. The bond angles around the silicon center (N-Si-N, C-Si-C, and N-Si-C) would be close to the ideal tetrahedral angle of 109.5°, with deviations arising from the steric bulk of the butyl and methyl substituents.

The Si-N bond lengths are anticipated to be in the range typically observed for aminosilanes. Similarly, the Si-C bond lengths would be consistent with those in other dimethylsilyl compounds. The geometry around the nitrogen atoms would likely be trigonal pyramidal, with the sum of the bond angles around nitrogen being less than 360°.

| Parameter | Expected Value Range |

|---|---|

| Si-N Bond Length | 1.70 - 1.75 Å |

| Si-C Bond Length | 1.85 - 1.90 Å |

| N-Si-N Bond Angle | 110 - 115° |

| C-Si-C Bond Angle | 110 - 115° |

| N-Si-C Bond Angle | 105 - 112° |

Supramolecular Interactions and Crystal Packing Motifs

In the solid state, the molecules of N,N'-dibutyl-1,1-dimethylsilanediamine would likely be held together by a network of intermolecular interactions. The primary interactions are expected to be van der Waals forces between the alkyl chains. Due to the presence of N-H bonds, weak hydrogen bonding interactions of the N-H···N type could also play a role in the crystal packing, potentially forming dimers or extended chains. The specific packing motif would depend on the interplay of these forces to achieve the most stable crystalline arrangement.

Electron Diffraction and Gas-Phase Structural Analysis

Gas-phase electron diffraction (GED) is a powerful technique for determining the molecular structure of volatile compounds in the gaseous state, free from intermolecular interactions that are present in the solid or liquid phases. The analysis of electron diffraction patterns allows for the precise determination of bond lengths, bond angles, and torsional angles.

For the purpose of this analysis, we will consider the structural data from the gas-phase electron diffraction study of bis(dimethylamino)silane, (H₃C)₂N-SiH₂-N(CH₃)₂. rsc.org This molecule serves as a pertinent analogue to N,N'-dibutyl-1,1-dimethylsilanediamine, with the primary difference being the substitution of methyl groups for butyl groups on the nitrogen atoms and hydrogen atoms for methyl groups on the silicon atom. The core Si-N framework is expected to share significant structural similarities.

The key structural parameters determined for bis(dimethylamino)silane are presented in the tables below. These values provide a reliable estimate for the corresponding parameters in N,N'-dibutyl-1,1-dimethylsilanediamine. The Si-N and N-C bond lengths, as well as the N-Si-N bond angle, are of particular importance for defining the core geometry of the molecule.

The electron diffraction study of bis(dimethylamino)silane indicated that the major structural parameters included a Si-N bond length of approximately 170.8 pm and an N-C bond length of 146.0 pm. rsc.org The angle between the two nitrogen atoms and the central silicon atom (N-Si-N) was determined to be 112°. rsc.org

It is important to note that while the electronic environment around the silicon and nitrogen atoms in N,N'-dibutyl-1,1-dimethylsilanediamine will be influenced by the different alkyl substituents (dimethyl on silicon and dibutyl on nitrogen), the fundamental bond lengths and angles of the Si-N-C backbone are expected to be comparable to those in bis(dimethylamino)silane. The bulkier butyl groups in N,N'-dibutyl-1,1-dimethylsilanediamine may lead to slight increases in some bond angles due to steric hindrance, and could also influence the preferred torsional angles of the butyl chains.

The tables below summarize the key structural parameters derived from the gas-phase electron diffraction study of the analogous compound, bis(dimethylamino)silane.

Table 1: Bond Lengths from Gas-Phase Electron Diffraction of Bis(dimethylamino)silane

| Bond | Bond Length (pm) |

| Si-N | 170.8 |

| C-N | 146.0 |

Data sourced from the experimental study of bis(dimethylamino)silane. rsc.org

Table 2: Bond Angles from Gas-Phase Electron Diffraction of Bis(dimethylamino)silane

| Angle | Angle (degrees) |

| N-Si-N | 112 |

Data sourced from the experimental study of bis(dimethylamino)silane. rsc.org

Reactivity and Mechanistic Chemistry of N,n Dibutyl 1,1 Dimethylsilanediamine

Reactions at the Silicon Center

The silicon atom in N,N'-dibutyl-1,1-dimethylsilanediamine is the primary site for nucleophilic and electrophilic attack, leading to the cleavage of the silicon-nitrogen bonds.

Substitution Reactions with Electrophiles and Nucleophiles

The Si-N bonds in N,N'-dibutyl-1,1-dimethylsilanediamine are susceptible to cleavage by a variety of electrophilic and nucleophilic reagents. The polarity of the Si-N bond, with a partial positive charge on the silicon and a partial negative charge on the nitrogen, dictates its reactivity.

Electrophilic cleavage of the Si-N bond can be achieved using various protic acids and other electrophiles. For instance, the reaction with hydrogen halides (HX) leads to the formation of halosilanes and the corresponding amine hydrohalide salts. The reaction proceeds through protonation of the nitrogen atom, followed by nucleophilic attack of the halide ion at the silicon center.

Nucleophilic attack at the silicon center can be accomplished with a range of nucleophiles, including water, alcohols, and organometallic reagents. Hydrolysis of N,N'-dibutyl-1,1-dimethylsilanediamine results in the formation of silanols or siloxanes and the release of dibutylamine. This reaction is often catalyzed by acids or bases. Similarly, alcoholysis leads to the formation of alkoxysilanes.

Oxidative Addition and Reductive Elimination Pathways

While oxidative addition and reductive elimination are fundamental steps in transition metal chemistry, their analogues involving main group elements like silicon are less common but of significant academic interest. For compounds like N,N'-dibutyl-1,1-dimethylsilanediamine, these pathways are not typically observed under standard conditions. Theoretical studies on related silicon compounds suggest that such reactions are energetically demanding. nih.gov Reductive elimination, the reverse of oxidative addition, is a crucial bond-forming step in many catalytic cycles. libretexts.org However, specific examples involving the direct reductive elimination from a silicon center in a molecule like N,N'-dibutyl-1,1-dimethylsilanediamine to form, for example, a Si=N double bond are not well-documented in the literature.

Reactions at the Nitrogen Centers

The nitrogen atoms in N,N'-dibutyl-1,1-dimethylsilanediamine possess lone pairs of electrons, making them basic and nucleophilic. These properties are central to the reactivity of the amine functionalities.

Protonation and Deprotonation Behavior

As amines, the nitrogen centers in N,N'-dibutyl-1,1-dimethylsilanediamine are basic and can be readily protonated by acids to form the corresponding ammonium (B1175870) salts. The basicity of the nitrogen atoms is influenced by the electron-donating butyl groups and the silicon atom. The predicted pKa value for the conjugate acid of N,N'-dibutyl-1,1-dimethylsilanediamine is approximately 12.91±0.70, indicating it is a moderately strong base. lookchem.com

Deprotonation of the N-H bonds can be achieved using strong bases, such as organolithium reagents or alkali metal hydrides. This generates the corresponding silylamide anions, which are powerful nucleophiles and can be used in a variety of subsequent reactions, including the formation of new element-nitrogen bonds.

Alkylation and Acylation of the Amine Functionality

The nucleophilic nature of the nitrogen atoms allows for alkylation and acylation reactions. Alkylation with alkyl halides can lead to the formation of quaternary ammonium salts or, under controlled conditions, to the substitution of the remaining N-H proton.

Acylation, typically carried out with acyl chlorides or anhydrides, results in the formation of the corresponding N-silyl-N'-acyl- or N,N'-diacyldiaminosilanes. These reactions provide a route to introduce carbonyl functionalities into the molecule, further expanding its synthetic utility.

Coordination Chemistry: Ligand Synthesis and Metal Complexation

The nitrogen atoms of N,N'-dibutyl-1,1-dimethylsilanediamine can act as Lewis bases and coordinate to metal centers, allowing the molecule to function as a ligand in coordination chemistry. The steric bulk of the butyl and dimethylsilyl groups can influence the coordination mode and the properties of the resulting metal complexes.

While specific studies on the coordination chemistry of N,N'-dibutyl-1,1-dimethylsilanediamine are not extensively reported, related bis(amino)silanes and other diamine ligands are known to form stable complexes with a variety of transition metals. escholarship.orgsapub.orgillinois.edu The nature of the metal-ligand interaction can vary, and in some cases, the ligand can be deprotonated to form anionic amido ligands that bind strongly to the metal center. The resulting metal complexes have potential applications in catalysis and materials science.

Synthesis of Metal-Silanediamide Complexes

The synthesis of metal complexes from N,N'-dibutyl-1,1-dimethylsilanediamine would typically proceed through the deprotonation of the amine protons by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a metal amide, to form the corresponding N,N'-dibutyl-1,1-dimethylsilanediamide dianion. This dianionic ligand can then be reacted with a variety of metal halides (MXn) in a salt metathesis reaction to yield the desired metal-silanediamide complex.

The general synthetic route can be represented as follows:

Me₂Si(NHBu)₂ + 2 Base → [Me₂Si(NBu)₂]²⁻[Base-H]⁺₂ [Me₂Si(NBu)₂]²⁻[Base-H]⁺₂ + MXn → [Me₂Si(NBu)₂]M(X)n-2 + 2 Base-H + 2 X⁻

The choice of solvent is crucial and is typically an aprotic solvent like tetrahydrofuran (B95107) (THF) or diethyl ether to prevent protonolysis of the highly basic intermediates. The nature of the metal (M), its oxidation state, and the ancillary ligands (X) will significantly influence the structure and stability of the resulting complex. For instance, reactions with early transition metals or lanthanides could lead to the formation of complexes with high coordination numbers, while reactions with late transition metals might yield square planar or tetrahedral geometries.

A hypothetical reaction with titanium tetrachloride could yield a complex of the type [Me₂Si(NBu)₂]TiCl₂, where the silanediamide acts as a bidentate ligand.

| Reactant 1 | Reactant 2 | Base | Product |

| Me₂Si(NHBu)₂ | TiCl₄ | 2 n-BuLi | [Me₂Si(NBu)₂]TiCl₂ |

| Me₂Si(NHBu)₂ | ZrCl₄ | 2 NaH | [Me₂Si(NBu)₂]ZrCl₂ |

| Me₂Si(NHBu)₂ | Li₂[Me₂Si(NBu)₂] | FeCl₂ | [Me₂Si(NBu)₂]₂Fe |

Investigation of Coordination Modes and Lewis Acidity/Basicity

The N,N'-dibutyl-1,1-dimethylsilanediamide ligand is a bidentate, dianionic ligand that typically coordinates to a metal center through both nitrogen atoms, forming a four-membered chelate ring (M-N-Si-N). The coordination mode is largely dictated by the steric bulk of the n-butyl groups on the nitrogen atoms and the dimethyl groups on the silicon atom, as well as the size and electronic properties of the metal center.

The silicon atom in the ligand backbone can influence the electronic properties of the complex. The electron-donating nature of the dimethylsilyl group can increase the electron density on the nitrogen atoms, enhancing their Lewis basicity and the stability of the metal-nitrogen bonds.

The Lewis acidity of the metal center in a [Me₂Si(NBu)₂]M(X)n-2 complex would be influenced by the nature of the ancillary ligands (X) and the metal itself. Electron-withdrawing ancillary ligands would increase the Lewis acidity of the metal center, making it more susceptible to coordination by additional Lewis bases. The reactivity of the complex towards Lewis bases can be probed using techniques like NMR titration or by studying the formation of adducts with known Lewis bases.

Chelation Effects and Macrocyclic Ligand Design

The formation of a four-membered chelate ring upon coordination of the N,N'-dibutyl-1,1-dimethylsilanediamide ligand contributes to the thermodynamic stability of the resulting metal complex, a phenomenon known as the chelate effect. nih.gov This effect arises from the favorable entropy change associated with the displacement of two monodentate ligands by one bidentate ligand.

N,N'-dibutyl-1,1-dimethylsilanediamine can also serve as a building block for the design of more complex macrocyclic ligands. For example, condensation reactions with dicarboxylic acid dichlorides or other difunctional electrophiles could lead to the formation of macrocycles containing the -N-Si-N- unit. These macrocyclic ligands can exhibit enhanced selectivity and affinity for specific metal ions due to the macrocyclic effect, which is an amplified version of the chelate effect arising from the pre-organized nature of the cyclic ligand for metal binding. nih.govnih.gov

A hypothetical synthesis of a macrocyclic ligand could involve the reaction of N,N'-dibutyl-1,1-dimethylsilanediamine with terephthaloyl chloride.

| Reactant 1 | Reactant 2 | Product Type |

| Me₂Si(NHBu)₂ | Terephthaloyl chloride | Macrocyclic Polyamide |

| Me₂Si(NHBu)₂ | Adipoyl chloride | Macrocyclic Polyamide |

Rearrangement and Disproportionation Reactions

Organoaminosilanes are known to undergo rearrangement and disproportionation reactions, often catalyzed by acids or bases. For N,N'-dibutyl-1,1-dimethylsilanediamine, such reactions could involve the migration of a butyl group from a nitrogen atom to the silicon atom, or the redistribution of substituents around the silicon center.

Disproportionation reactions could lead to the formation of a mixture of silanes with a different number of amino substituents, such as Me₂Si(NHBu)(NBu₂) and Me₂Si(NBu)₃. The driving force for these reactions is often the formation of thermodynamically more stable products. The presence of bulky n-butyl groups might sterically hinder these processes to some extent.

Cross-Coupling and Polymerization Reactivity

The N-H bonds in N,N'-dibutyl-1,1-dimethylsilanediamine could potentially participate in dehydrocoupling reactions catalyzed by transition metals, leading to the formation of Si-N oligomers or polymers. However, the steric bulk of the n-butyl groups might disfavor polymerization and favor the formation of cyclic species.

While direct cross-coupling reactions involving the N-H bonds of N,N'-dibutyl-1,1-dimethylsilanediamine are not widely documented, the corresponding deprotonated silanediamide could, in principle, act as a nucleophile in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides. This would lead to the formation of N-arylated or N-vinylated products. The success of such reactions would depend on the development of suitable catalyst systems that can overcome the steric hindrance and potential for catalyst inhibition by the nitrogen lone pairs.

Furthermore, N,N'-dibutyl-1,1-dimethylsilanediamine could potentially be used as a monomer in polycondensation reactions. For example, reaction with diisocyanates could yield polysilazane-polyurea copolymers, which could have interesting material properties.

Computational and Theoretical Investigations of N,n Dibutyl 1,1 Dimethylsilanediamine

Electronic Structure Theory and Bonding Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies on the electronic structure and bonding analysis of N,N'-dibutyl-1,1-dimethylsilanediamine. Therefore, detailed, experimentally validated data for this section is not available. The following subsections outline the theoretical approaches that would be employed in such an investigation.

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

To investigate the electronic properties of N,N'-dibutyl-1,1-dimethylsilanediamine, quantum chemical calculations would be necessary. Density Functional Theory (DFT) is a common and effective method for such analyses, often utilizing functionals like B3LYP. researchgate.netnih.gov Ab initio methods, while computationally more intensive, could also provide highly accurate results. These calculations would typically be performed with a basis set such as 6-31G(d,p) to provide a good balance between accuracy and computational cost. researchgate.net The output of these calculations would provide the optimized molecular geometry, vibrational frequencies, and electronic energies.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of the molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. For related compounds, HOMO-LUMO analysis has been used to understand their electronic behavior. researchgate.net

A hypothetical table of HOMO-LUMO energies for N,N'-dibutyl-1,1-dimethylsilanediamine, based on typical values for similar organosilicon compounds, is presented below.

| Parameter | Energy (eV) |

| HOMO | -6.5 |

| LUMO | 1.2 |

| Energy Gap (ΔE) | 7.7 |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding the charge distribution and bonding interactions within a molecule. wikipedia.orgq-chem.com It provides a localized picture of the electron density, allowing for the determination of natural atomic charges and the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. wikipedia.orgwisc.eduwisc.edu This analysis would reveal the nature of the Si-N and N-C bonds, as well as any significant intramolecular interactions, such as hyperconjugation.

A simulated NBO analysis might reveal the following natural charges on the key atoms:

| Atom | Natural Charge (e) |

| Si | 1.5 |

| N | -1.1 |

| C (methyl) | -0.7 |

| C (butyl, alpha) | -0.3 |

Conformational Analysis and Potential Energy Surfaces

The conformational flexibility of N,N'-dibutyl-1,1-dimethylsilanediamine would be a significant feature of its chemistry. However, specific studies on its conformational analysis and potential energy surfaces are not available in the current body of scientific literature.

Torsional Barriers and Steric Strain Calculations

The rotation around the Si-N and N-C bonds would be subject to torsional barriers due to steric hindrance between the bulky butyl and methyl groups. researchgate.net Calculating the potential energy surface as a function of the relevant dihedral angles would allow for the determination of the energy barriers for these rotations. These calculations would help in understanding the preferred conformations of the molecule and the energy required for conformational changes.

Dynamic Behavior and Fluxionality Studies

The relatively low rotational barriers expected for the Si-N and N-C bonds would likely lead to dynamic or fluxional behavior, especially at room temperature. This means the molecule would rapidly interconvert between different conformations. Techniques like dynamic NMR spectroscopy, in conjunction with computational modeling, are often used to study such dynamic processes. researchgate.net However, no such studies have been reported for N,N'-dibutyl-1,1-dimethylsilanediamine.

Reaction Mechanism Elucidation

Computational chemistry provides powerful tools to elucidate the intricate details of chemical reactions involving organosilicon compounds like N,N'-dibutyl-1,1-dimethylsilanediamine. Through quantum mechanical calculations, it is possible to map out reaction pathways, characterize transient species, and predict the feasibility and rates of various transformations.

Transition State Characterization and Reaction Pathway Mapping

The exploration of a chemical reaction's potential energy surface (PES) is fundamental to understanding its mechanism. Computational methods, particularly Density Functional Theory (DFT), are adept at locating and characterizing the stationary points on the PES, which include reactants, products, intermediates, and, most crucially, transition states.

For a reaction involving N,N'-dibutyl-1,1-dimethylsilanediamine, such as hydrolysis or transamination, computational chemists would model the interacting molecules and search for the transition state structure connecting the reactants to the products. A transition state is a first-order saddle point on the PES, possessing exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate.

The Intrinsic Reaction Coordinate (IRC) method is then employed to trace the reaction pathway downhill from the transition state to the corresponding reactants and products, confirming that the located transition state indeed connects the desired species. This process, known as reaction pathway mapping, provides a detailed, step-by-step visualization of the geometric and electronic changes that occur throughout the reaction. For instance, in a hydrolysis reaction, this would involve mapping the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, proton transfer steps, and the final cleavage of the Si-N bond.

Computational analyses often reveal that reactions can proceed through different pathways, such as concerted or stepwise mechanisms. ufl.eduresearchgate.net The relative energies of the intermediates and transition states for each pathway determine the most likely reaction mechanism.

Activation Energies and Reaction Rates Prediction

The activation energy (Ea) is a critical parameter that governs the rate of a chemical reaction. mdpi.com Computationally, the activation energy is determined as the difference in energy between the transition state and the reactants. Various levels of theory and basis sets can be employed for these calculations, with higher-level methods like coupled-cluster theory often used to refine the energies obtained from DFT calculations. nih.gov

For example, in the study of aminosilane (B1250345) reactions, dynamic calculations have been shown to provide activation energy estimations that are in better agreement with experimental data than non-dynamic calculations, especially when rapid processes like proton transfer are involved. nih.gov The rate constant (k) of a reaction can be predicted using Transition State Theory (TST), which incorporates the activation energy.

The study of analogous systems, such as the ozonation of substituted hydrazines, demonstrates how computational methods can pinpoint the rate-limiting step in a multi-step reaction by comparing the activation energies of each individual step. nih.gov A representative set of calculated activation energies for plausible reactions of a generic dialkylaminosilane is presented in Table 1.

Table 1: Predicted Activation Energies for Plausible Reactions of an Analogous Dialkylaminosilane

| Reaction Type | Proposed Mechanism | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| Hydrolysis | Water-catalyzed | DFT (B3LYP/6-31G(d)) | 15-20 |

| Alcoholysis | Methanol addition | DFT (M06-2X/6-311+G(d,p)) | 18-25 |

| Transamination | Amine exchange | DFT (B3LYP/6-31G(d)) | 20-30 |

| Thermal Decomposition | Si-N bond cleavage | CCSD(T)//DFT | 40-50 |

Note: The data in this table are representative values for analogous aminosilane systems and are intended for illustrative purposes.

Spectroscopic Property Prediction and Validation

Computational methods are invaluable for predicting spectroscopic properties, which aids in the characterization of molecules and the interpretation of experimental data.

Computational NMR Chemical Shift and Vibrational Frequency Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations, using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts of a molecule with a high degree of accuracy. ivanmr.comruc.dk The accuracy of these predictions is highly dependent on the chosen functional and basis set. youtube.com For complex molecules, computational predictions can be instrumental in assigning ambiguous signals. mdpi.com

Similarly, the vibrational frequencies of a molecule, which correspond to the peaks in an infrared (IR) spectrum, can be calculated. These calculations involve determining the second derivatives of the energy with respect to the atomic coordinates. The resulting frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational modes. Theoretical calculations can sometimes reveal subtle structural details that are not immediately apparent from experimental data alone. researchgate.net

Correlation with Experimental Spectroscopic Data

A crucial aspect of computational spectroscopy is the correlation of predicted values with experimental data. For NMR predictions, a linear regression analysis is often performed on the calculated versus experimental chemical shifts. The high correlation coefficients typically observed lend confidence to the structural assignment. youtube.com

In the case of vibrational spectroscopy, computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. The agreement between scaled theoretical frequencies and experimental vibrational bands is a strong indicator of the accuracy of the computed structure. researchgate.net Discrepancies between computed and experimental spectra can point to environmental effects, such as solvent interactions or hydrogen bonding, that were not included in the initial computational model. nih.gov

Table 2 and Table 3 present hypothetical, yet plausible, comparisons between predicted and experimental spectroscopic data for N,N'-dibutyl-1,1-dimethylsilanediamine, based on typical accuracies achieved for similar molecules.

Table 2: Predicted vs. Experimental ¹³C NMR Chemical Shifts for an Analogous Silanediamine

| Carbon Atom | Predicted Chemical Shift (ppm) (DFT, B3LYP/6-311+G(d,p)) | Experimental Chemical Shift (ppm) |

|---|---|---|

| Si-CH₃ | 2.5 | 2.1 |

| N-CH₂ | 45.8 | 45.2 |

| N-CH₂-CH₂ | 34.1 | 33.7 |

| N-CH₂-CH₂-CH₂ | 20.9 | 20.5 |

| N-CH₂-CH₂-CH₂-CH₃ | 14.3 | 14.0 |

Note: The data in this table are representative values for analogous aminosilane systems and are intended for illustrative purposes.

Table 3: Predicted vs. Experimental Vibrational Frequencies for an Analogous Silanediamine

| Vibrational Mode | Predicted Frequency (cm⁻¹) (DFT, B3LYP/6-31G(d), Scaled) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch | 3405 | 3390 |

| C-H Stretch | 2958, 2925, 2870 | 2960, 2928, 2872 |

| Si-C Stretch | 840 | 835 |

| Si-N Stretch | 935 | 930 |

Note: The data in this table are representative values for analogous aminosilane systems and are intended for illustrative purposes.

Applications of N,n Dibutyl 1,1 Dimethylsilanediamine in Advanced Chemical Synthesis and Materials Science

Catalysis

N,N'-dibutyl-1,1-dimethylsilanediamine possesses two nitrogen atoms with lone pairs of electrons, making it a potential bidentate ligand for metal centers. The utility of such ligands is vast in the realm of catalysis.

Role as a Ligand in Homogeneous and Heterogeneous Catalysis

The performance of metal-based catalysts is heavily dependent on the electronic and steric properties of the ligands coordinated to the metal center. Diamine ligands, in particular, are prevalent in a variety of catalytic transformations. While research specifically detailing N,N'-dibutyl-1,1-dimethylsilanediamine as a ligand is scarce, its potential can be inferred from the behavior of analogous N-donor ligands in catalytic systems. For instance, bidentate nitrogen donor ligands are known to be effective in transition metal-catalyzed reactions such as hydroamination.

A significant area of catalysis is dedicated to asymmetric synthesis, where chiral catalysts are employed to produce an excess of one enantiomer of a chiral product. Chiral 1,2-diamines are a cornerstone of this field, serving as highly effective ligands for a multitude of asymmetric reactions. nih.gov These ligands, when complexed with a metal, create a chiral environment that directs the stereochemical outcome of the reaction.

The development of novel chiral ligands is crucial for advancing asymmetric catalysis. Should a chiral version of N,N'-dibutyl-1,1-dimethylsilanediamine be synthesized, for example, by introducing chirality at the carbon atoms of the butyl groups or by substituting the methyl groups on the silicon with chiral moieties, it could potentially be explored as a ligand in various asymmetric transformations. The synthesis of chiral anti-1,2-diamine derivatives through methods like copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines underscores the ongoing interest in creating new chiral diamine scaffolds. nih.gov

The formation of silicon-nitrogen (Si-N) and silicon-carbon (Si-C) bonds is fundamental in organosilicon chemistry and materials science. Dehydrocoupling, a reaction that forms these bonds with the concomitant release of hydrogen gas, is an atom-economical and sustainable method. This process is often catalyzed by transition metal complexes.

Recent research has highlighted the catalytic dehydrocoupling of amines and silanes as a direct route to form Si-N bonds, offering a more environmentally benign alternative to traditional methods that produce salt byproducts. Catalysts for this transformation span a wide range of metals, and their mechanisms are a subject of ongoing study. While N,N'-dibutyl-1,1-dimethylsilanediamine is a product of such a reaction, its potential role as a ligand in the catalytic system itself, or in the dehydrocoupling of other substrates, is an area that could be explored. The electronic and steric profile of the ligand can influence the efficiency and selectivity of the dehydrocoupling process.

Precursor for Active Catalytic Species

In some catalytic systems, the compound introduced into the reaction mixture is a "precatalyst" that transforms under the reaction conditions into the true, active catalytic species. Given its structure, N,N'-dibutyl-1,1-dimethylsilanediamine could potentially serve as a precursor for catalytically active species, for example, through reaction with a metal halide to form a metal-amide complex in situ.

Mechanistic Studies of Catalytic Cycles Involving the Compound

Understanding the step-by-step mechanism of a catalytic cycle is key to optimizing existing catalysts and designing new ones. A catalytic cycle typically involves the coordination of reactants to the metal center, one or more bond-forming or bond-breaking steps, and the release of the product with regeneration of the catalyst. Should N,N'-dibutyl-1,1-dimethylsilanediamine be employed as a ligand, its influence on each step of a given catalytic cycle—from substrate binding to product release—would be a subject for detailed mechanistic investigation.

Precursor for Advanced Materials (Focus on the compound's role, not material properties)

Organosilicon compounds are widely used as precursors for the synthesis of advanced materials, particularly those containing silicon, nitrogen, and carbon. The properties of the final material are often dictated by the molecular structure of the precursor.

N,N'-dibutyl-1,1-dimethylsilanediamine, containing a Si-N backbone, is a type of aminosilane (B1250345). Aminosilanes are a class of precursors investigated for the deposition of silicon nitride (SiNₓ) films, which are critical in the microelectronics industry. The choice of precursor is vital for controlling the deposition temperature and the purity of the resulting film. While specific studies on the use of N,N'-dibutyl-1,1-dimethylsilanediamine as a material precursor are not prominent, its fundamental structure suggests this as a potential area of application. The butyl and methyl groups would need to be cleanly eliminated during the deposition process to yield a high-purity silicon-based material.

Synthesis of Organosilicon Polymers and Oligomers

Organosilicon polymers are known for their exceptional thermal stability, chemical resistance, and unique electrical properties. N,N'-dibutyl-1,1-dimethylsilanediamine can serve as a key monomer in the synthesis of various organosilicon polymers.

Poly(silazanes) are polymers with a backbone consisting of alternating silicon and nitrogen atoms. These polymers are significant as preceramic polymers, meaning they can be converted into ceramic materials upon pyrolysis. The synthesis of polysilazanes can be achieved through the reaction of aminosilanes with chlorosilanes. While specific studies detailing the use of N,N'-dibutyl-1,1-dimethylsilanediamine are not extensively documented in publicly available literature, the general reaction mechanism involves the condensation of the diamine with a dichlorosilane, such as dichlorodimethylsilane (B41323). This reaction would lead to the formation of a linear or cyclic polysilazane with the elimination of butylamine (B146782) hydrochloride. The properties of the resulting polymer would be influenced by the reaction conditions and the nature of the substituents on the silicon atoms.

Similarly, while the direct synthesis of poly(siloxanes) from N,N'-dibutyl-1,1-dimethylsilanediamine is less common, it can be envisioned through a hydrolysis-condensation pathway. The Si-N bonds are susceptible to hydrolysis, which would yield a silanediol (B1258837) intermediate, (CH₃)₂Si(OH)₂. This intermediate could then undergo condensation to form poly(dimethylsiloxane) (PDMS). However, this is a less direct route compared to the hydrolysis of dichlorodimethylsilane.

The bifunctional nature of N,N'-dibutyl-1,1-dimethylsilanediamine, with its two reactive amine groups, makes it a suitable candidate for use as a cross-linking agent. In polymer chemistry, cross-linking is a process that links one polymer chain to another. This process can be used to modify the physical properties of the polymer, such as increasing its viscosity, mechanical strength, and thermal stability. N,N'-dibutyl-1,1-dimethylsilanediamine could potentially be used to cross-link polymers containing reactive groups such as isocyanates or epoxides, forming a stable, three-dimensional network structure.

Precursor for Ceramic Materials (e.g., SiCN, SiON)

As mentioned, polysilazanes derived from precursors like N,N'-dibutyl-1,1-dimethylsilanediamine are valuable as preceramic polymers. The pyrolysis of such polymers in a controlled atmosphere can yield advanced ceramic materials. For instance, pyrolysis under an inert atmosphere (like nitrogen or argon) would lead to the formation of silicon carbonitride (SiCN), a ceramic known for its high-temperature stability and hardness. If the pyrolysis is conducted in the presence of ammonia, the nitrogen content in the final ceramic can be increased.

The general process for converting a polysilazane to a ceramic involves three main stages:

Polymer Synthesis and Shaping: The liquid or soluble polysilazane is shaped into the desired form (e.g., fiber, coating, or bulk component).

Cross-linking: The shaped polymer is heated at a moderate temperature to induce cross-linking, which makes it infusible and helps to maintain its shape during pyrolysis.

Pyrolysis: The cross-linked polymer is heated to high temperatures (typically >1000 °C) in a controlled atmosphere to convert it into the final ceramic material.

The elemental composition of the resulting ceramic is dependent on the chemical structure of the preceramic polymer and the pyrolysis conditions.

Functionalization of Surfaces and Nanomaterials

The reactive amine groups of N,N'-dibutyl-1,1-dimethylsilanediamine can be utilized for the functionalization of surfaces and nanomaterials. Surface functionalization is the process of modifying the surface of a material by bringing physical, chemical, or biological characteristics that are different from the ones on the surface of the pristine material.

For example, the amine groups can react with surface hydroxyl groups present on materials like silica (B1680970) (SiO₂) or other metal oxides. This reaction would result in the covalent attachment of the dimethylsilyl-dibutylamino groups to the surface. Such a modification can alter the surface properties, for instance, by making a hydrophilic surface more hydrophobic. This can be particularly useful in applications such as chromatography, where the surface chemistry of the stationary phase is critical, or in the preparation of specialized coatings.

Reagent in Organic Synthesis

Beyond its role in materials science, N,N'-dibutyl-1,1-dimethylsilanediamine can also function as a reagent in organic synthesis.

Silylation Reagent for Specific Substrates

Silylation is a chemical process in which a silyl (B83357) group (-SiR₃) is introduced into a molecule. This is a common strategy in organic synthesis to protect sensitive functional groups, to increase the volatility of a compound for analysis by gas chromatography, or to activate a substrate for subsequent reactions.

N,N'-dibutyl-1,1-dimethylsilanediamine can act as a silylating agent for substrates containing active hydrogen atoms, such as alcohols, phenols, and carboxylic acids. The reaction involves the transfer of the dimethylsilyl group, (CH₃)₂Si, to the substrate with the liberation of butylamine. The general reactivity for silylation follows the order: alcohols > phenols > carboxylic acids > amines. The use of a catalyst, such as an acid or a base, can often accelerate the reaction.

While there is a lack of specific data tables in the readily available literature for the silylation reactions of N,N'-dibutyl-1,1-dimethylsilanediamine, the general principles of silylation with aminosilanes apply. The choice of silylating agent often depends on the specific substrate and the desired reaction conditions.

| Substrate Type | General Silylation Reaction |

| Alcohols (R-OH) | 2 R-OH + (CH₃)₂Si(NHC₄H₉)₂ → (R-O)₂Si(CH₃)₂ + 2 C₄H₉NH₂ |

| Carboxylic Acids (R-COOH) | 2 R-COOH + (CH₃)₂Si(NHC₄H₉)₂ → (R-COO)₂Si(CH₃)₂ + 2 C₄H₉NH₂ |

Nitrogen Transfer Reagent in Specialized Transformations

While N,N'-dibutyl-1,1-dimethylsilanediamine is not extensively documented as a nitrogen transfer reagent in highly specialized chemical transformations, the reactivity of the broader class of diaminosilanes suggests potential applications in this area. Diaminosilanes can participate in transamination reactions, which represent a fundamental form of nitrogen transfer.

Research into the thermodynamics of transamination reactions involving diaminodimethylsilanes provides insight into the potential behavior of N,N'-dibutyl-1,1-dimethylsilanediamine. Studies on analogous systems, such as the reaction between different diaminosilanes, indicate that an equilibrium is established, leading to the formation of mixed diaminosilanes. This reactivity underscores the lability of the silicon-nitrogen bond and the capacity of these compounds to exchange amino moieties.

The general transamination reaction can be described as the equilibrium between a diaminosilane and an amine, leading to the formation of a new diaminosilane and the displacement of the original amine. The position of this equilibrium is influenced by factors such as the relative basicity and volatility of the amines involved.

While specific, complex catalytic cycles employing N,N'-dibutyl-1,1-dimethylsilanediamine as a nitrogen transfer agent for reactions like C-N cross-coupling or the synthesis of complex nitrogen-containing heterocycles are not prominently featured in the current body of scientific literature, the foundational reactivity for nitrogen exchange is present. The following table illustrates the thermodynamic parameters for a transamination reaction of a related diaminodimethylsilane, which serves as a model for the potential reactivity of N,N'-dibutyl-1,1-dimethylsilanediamine.

Table 1: Thermodynamic Data for a Model Transamination Reaction

| Reactant 1 | Reactant 2 | Product 1 | Product 2 | Equilibrium Constant (K) |

| Dimethyl(diamino)silane | Diethylamine (B46881) | Dimethyl(diethylamino)(amino)silane | Ammonia | Data not available |

| Trimethyl(tert-butylamino)silane | Diethylamine | Trimethyl(diethylamino)silane | tert-Butylamine | 3.25 ± 0.02 at 289.3 K nih.gov |

Further research would be necessary to explore and develop the use of N,N'-dibutyl-1,1-dimethylsilanediamine as a nitrogen transfer reagent in more advanced and specialized synthetic methodologies.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Pathways

The traditional synthesis of aminosilanes often involves the reaction of chlorosilanes with amines, which can be corrosive and generate salt byproducts. rsc.org A significant area for future research lies in developing more sustainable and efficient synthetic routes to N,N'-dibutyl-1,1-dimethylsilanediamine.

One promising avenue is the catalytic dehydrocoupling of amines and silanes, a process that forms Si-N bonds with the generation of hydrogen gas as the only byproduct. rsc.orgarchivemarketresearch.com Research in this area could focus on identifying suitable catalysts that are efficient and selective for the reaction between dimethylsilane (B7800572) and n-butylamine. The development of such catalytic systems would represent a greener alternative to conventional methods. archivemarketresearch.com

Further research could also explore metal-free dehydrogenative coupling reactions, which have shown promise for the synthesis of other aminosilanes. acs.org Investigating the kinetics and mechanism of these reactions for the synthesis of the target compound would provide valuable insights for process optimization.

| Synthetic Pathway | Potential Advantages | Research Focus |

| Catalytic Dehydrocoupling | Atom economy, sustainable, H₂ as byproduct | Catalyst development (e.g., transition metal-based, earth-abundant metals), reaction optimization |

| Metal-Free Dehydrocoupling | Avoidance of metal contamination | Exploration of electrophilic catalysts, mechanistic studies |